Progesterone 6-hemisuccinate
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Overview
Description
6beta-hydroxyprogesterone hemisuccinate is a dicarboxylic acid monoester that is the hydrogen succinate ester of 6beta-hydroxyprogesterone. It is a dicarboxylic acid monoester, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a steroid ester and a hemisuccinate. It derives from a 6beta-hydroxyprogesterone and a succinic acid.
Scientific Research Applications
Immunological Applications
Progesterone 6-hemisuccinate has been studied for its influence in immunoassays. A study explored the impact of different bridges in radioiodinated tracers on progesterone assays using antibodies. This research highlighted the importance of the bridges used in immunogen production and tracer preparation, significantly affecting assay characteristics (Karir et al., 2006).
Reproductive Health and Fertility
Progesterone, including its derivatives like this compound, plays a crucial role in reproductive health. Studies have focused on its supplementation in lactating dairy cows and beef heifers to improve fertility responses and embryo survival rates (Bisinotto et al., 2015); (Beltman et al., 2009).
Neuroprotective Effects
Progesterone has demonstrated neuroprotective effects in various neurological conditions. A study on middle-aged mice found that progesterone posttreatment after intracerebral hemorrhage improved long-term neurological function and reduced brain injury markers (Jiang et al., 2016).
Development of Progesterone Receptor Ligands
Research has been conducted on the development of progesterone receptor ligands, including this compound. This has led to the creation of drugs with various therapeutic applications beyond traditional reproductive health roles (Madauss et al., 2007).
Endocrinology and Physiology
Progesterone and its analogues are pivotal in endocrinology and physiology. Its various roles, including neuro- and immunoprotective activities, have been extensively studied, leading to advancements in human medicine (Kolatorova et al., 2022).
Influence on Binding Constants in Immunoassays
The influence of this compound on binding constants in immunoassays has been investigated, demonstrating the impact of enzyme tracers and spacer arms on antibody binding site concentrations (Giraudi et al., 2000).
Myelin Repair and Neuroprotection
Progesterone, including its 6-hemisuccinate form, has shown potential in myelin repair and neuroprotection. This makes it a candidate for treating neurodegenerative diseases and neuroinjury (Schumacher et al., 2008); (Stein, 2001).
Impact on Steroidogenesis
Research has shown that progesterone can influence steroidogenesis, affecting testosterone production and the expression of steroidogenic enzymes and receptors (Chishti et al., 2014).
Pharmaceutical Preparations and Stability
The stability of progesterone in pharmaceutical preparations like rapid-dissolving tablets has been a subject of study. This research is crucial for ensuring the effective delivery of progesterone in therapeutic applications (Sayre et al., 2019).
Therapeutic Applications in Human Medicine
Progesterone's role in human medicine, especially in therapeutic applications for conditions like traumatic brain injury, has been extensively researched. Its neuroprotective and neuromodulatory actions have opened up new avenues for treatment (Stein, 2011).
Properties
CAS No. |
50909-93-8 |
---|---|
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O6/c1-14(26)17-4-5-18-16-13-21(31-23(30)7-6-22(28)29)20-12-15(27)8-10-25(20,3)19(16)9-11-24(17,18)2/h12,16-19,21H,4-11,13H2,1-3H3,(H,28,29)/t16-,17+,18-,19-,21+,24+,25+/m0/s1 |
InChI Key |
QYQJIYPYLWZOPR-BTGMICCMSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
Synonyms |
6beta-hydroxyhemisuccinate-progesterone progesterone 6-hemisuccinate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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